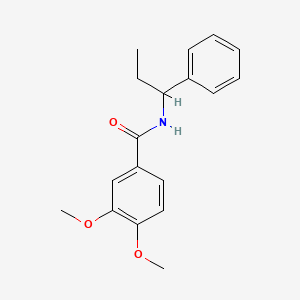
3,4-dimethoxy-N-(1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(1-phenylpropyl)benzamide is an organic compound characterized by the presence of methoxy groups on the benzene ring and a phenylpropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-phenylpropyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide bond play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide
- 3,4-dimethoxy-N-(2-phenylpropyl)benzamide
- 3-(3,4-dimethoxyphenyl)-1-propanol
Uniqueness
3,4-dimethoxy-N-(1-phenylpropyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a phenylpropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1-phenylpropyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-4-15(13-8-6-5-7-9-13)19-18(20)14-10-11-16(21-2)17(12-14)22-3/h5-12,15H,4H2,1-3H3,(H,19,20) |
InChI Key |
BJGJQBVLSKEQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


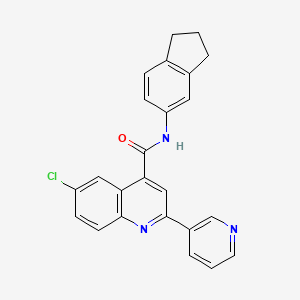
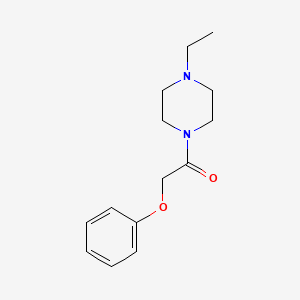
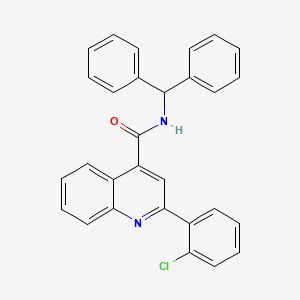

![N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)

![3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B10974326.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10974332.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10974338.png)
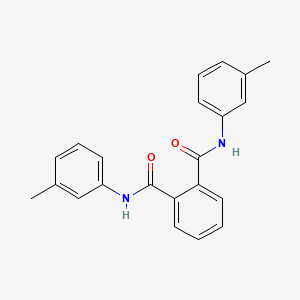
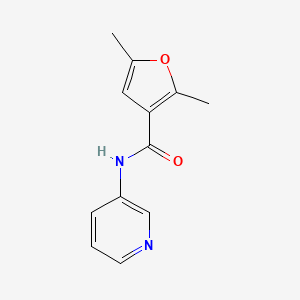
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10974351.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B10974353.png)
![(3,4-Dichloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10974359.png)
